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Introduction
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is

paramount to the successful design of novel therapeutics. Among the vast arsenal of available

reagents, substituted benzene rings serve as foundational scaffolds. This guide focuses on 2-
Fluoro-1-methoxy-4-(methylsulfonyl)benzene (CAS No. 20951-14-8), a trifunctionalized

aromatic compound whose unique combination of substituents makes it a highly valuable

intermediate for researchers, scientists, and drug development professionals. The presence of

a fluorine atom, a methoxy group, and a methylsulfonyl group on a single phenyl ring provides

a versatile platform for synthesizing complex molecules with tailored pharmacological profiles.

This document will provide an in-depth analysis of its chemical properties, synthesis

considerations, applications in drug discovery, and best practices for its handling and use in a

laboratory setting.

Physicochemical and Structural Characteristics
The utility of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene in synthesis is directly linked to

its specific physicochemical properties. These attributes dictate its reactivity, solubility, and
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handling requirements.

Property Value Source(s)

CAS Number 20951-14-8 [1][2][3]

Molecular Formula C₈H₉FO₃S [1][2]

Molecular Weight 204.22 g/mol [1][2]

Physical Form Solid

Purity Typically ≥97-98% [1]

Storage Conditions
Sealed in a dry place at room

temperature
[4]

InChI Key
RJKIPWHQSXCLHA-

UHFFFAOYSA-N
[2]

The arrangement of the fluoro, methoxy, and methylsulfonyl groups on the benzene ring

creates a specific electronic and steric environment. The methoxy group is an electron-

donating group, while the fluorine atom and the potent methylsulfonyl group are electron-

withdrawing. This electronic push-pull dynamic, combined with the specific substitution pattern,

activates the ring for certain reactions and deactivates it for others, offering chemists

regioselective control in subsequent synthetic steps.

Strategic Importance in Medicinal Chemistry
The true value of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene is realized when

considering the established roles of its individual functional groups in drug design. The

combination of these three moieties in one building block is particularly powerful.

Fluorine Atom: The introduction of fluorine into a drug candidate can profoundly and

beneficially alter its properties. It can enhance metabolic stability by blocking sites of

oxidative metabolism, increase binding affinity to target proteins through favorable

electrostatic interactions, and modulate pKa and lipophilicity, thereby improving

pharmacokinetic profiles.[5][6]
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Methoxy Group: The methoxy group is a common feature in many approved drugs.[7] It can

act as a hydrogen bond acceptor, influencing how a molecule fits into a protein's binding

pocket. Furthermore, it can be metabolically labile, offering a potential site for O-

demethylation, which can be leveraged for prodrug strategies or to modulate the drug's half-

life. Its impact on solubility and electronic properties is also a key consideration for medicinal

chemists.[7]

Methylsulfonyl Group: As a strong electron-withdrawing group and a potent hydrogen bond

acceptor, the methylsulfonyl moiety is a key pharmacophore. It is often used as a bioisostere

for other groups and can significantly improve the aqueous solubility and cell permeability of

a compound. Its inclusion is a well-established strategy for enhancing the drug-like

properties of a molecule, as seen in the development of various inhibitors, including those

targeting carbonic anhydrases.[8]

The convergence of these three groups makes this compound a prime starting material for

developing inhibitors of pathways critical to disease, such as oxidative phosphorylation

(OXPHOS), which is increasingly recognized as a therapeutic target in oncology.[9]

Key Functional Groups

Core Scaffold

Resulting Pharmacological Properties

Fluorine
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2-Fluoro-1-methoxy-4-
(methylsulfonyl)benzene
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Functional group contributions to drug properties.

Synthesis and Reactivity Considerations
While a specific, published synthesis route for 2-Fluoro-1-methoxy-4-
(methylsulfonyl)benzene was not detailed in the preliminary search, its structure suggests

plausible synthetic strategies based on well-established organic chemistry reactions. A logical

retrosynthetic analysis points towards precursors like 3-fluoro-4-methoxyanisole or related

compounds.

General synthetic approaches for similar substituted benzenes often involve:

Electrophilic Aromatic Substitution: Reactions like Friedel-Crafts acylation or sulfonation on a

difunctionalized precursor, although regioselectivity can be a challenge and must be carefully

controlled.[10]

Nucleophilic Aromatic Substitution (SNAr): In highly activated systems, a fluorine or other

leaving group can be displaced by a nucleophile. For instance, in related syntheses of

fluorinated chalcones, methoxy groups have been shown to substitute fluorine atoms under

basic conditions.[6]

Directed Ortho-Metalation (DoM): A powerful technique where a directing group (like

methoxy) facilitates lithiation at an adjacent position. The resulting organolithium

intermediate can then react with an electrophile, such as a sulfur-containing reagent, to

install the methylsulfonyl group. This approach offers excellent regiocontrol.[11]

The reactivity of the molecule itself is governed by the positions of its substituents. The

positions ortho and para to the electron-donating methoxy group are activated, while the

positions ortho and para to the electron-withdrawing fluoro and methylsulfonyl groups are

deactivated towards electrophilic attack. Conversely, the positions ortho and para to the

withdrawing groups are activated for nucleophilic aromatic substitution, should a suitable

leaving group be present.
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Conceptual synthesis workflow via metalation.

Analytical Characterization
Structural confirmation and purity assessment are critical for any synthetic intermediate. For 2-
Fluoro-1-methoxy-4-(methylsulfonyl)benzene, a standard battery of analytical techniques

would be employed. Commercial suppliers often provide access to certificates of analysis

(COA) that include data from methods such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for

the aromatic protons and the two different methyl groups. ¹³C NMR and ¹⁹F NMR would be

crucial for confirming the carbon skeleton and the presence of the fluorine atom, respectively.

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern,

confirming the molecular formula. Techniques like LC-MS are commonly used.[12]

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the

compound.[12]

X-ray Crystallography: For solid materials, this technique can provide unambiguous

confirmation of the molecular structure, as demonstrated for analogous compounds like 4-

(methoxycarbonyl)-2-fluorobenzoic acid.[13]

Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. Based on available

safety data, 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene should be handled with care.
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Safety Information Details Source(s)

Signal Word Warning

Pictogram GHS07 (Exclamation Mark)

Hazard Statements

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

Precautionary Statements

P261: Avoid breathing

dust.P280: Wear protective

gloves/eye

protection.P305+P351+P338:

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[14]

Handling Protocol:

Engineering Controls: Always handle this compound in a well-ventilated area, preferably

within a chemical fume hood.[14]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety

goggles, nitrile gloves, and a lab coat.[15]

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust.[14][15]

Wash hands thoroughly after handling.

Storage: Keep the container tightly closed and store in a cool, dry place away from

incompatible materials such as strong oxidizing agents.[15]
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Representative Experimental Protocol: Suzuki
Cross-Coupling
To illustrate the utility of this building block, the following is a representative, conceptual

protocol for a Suzuki cross-coupling reaction, a common C-C bond-forming reaction in drug

discovery. This protocol assumes the presence of a bromo or iodo substituent on the core

molecule, or that the molecule is converted to a boronic acid/ester derivative for coupling with

an aryl halide. For this example, we will assume we are coupling 2-Fluoro-1-methoxy-4-

(methylsulfonyl)phenylboronic acid with an aryl bromide (Ar-Br).

Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or

argon), combine 2-Fluoro-1-methoxy-4-(methylsulfonyl)phenylboronic acid (1.0 eq), the

desired aryl bromide (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

Solvent and Base Addition: Add a suitable solvent system, typically a mixture like dioxane

and water (e.g., 4:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃) or potassium

phosphate (K₃PO₄) (2.0-3.0 eq).

Reaction Execution: Stir the mixture and heat to the required temperature (typically 80-110

°C). Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the resulting crude product by flash column chromatography

on silica gel to yield the desired biaryl product.

Characterization: Confirm the structure and purity of the final product using NMR and MS

analysis.
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Workflow for a Suzuki cross-coupling reaction.

Conclusion
2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene is more than just another chemical

intermediate; it is a strategically designed building block that offers a confluence of desirable
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properties for modern drug discovery. The interplay between its fluoro, methoxy, and

methylsulfonyl substituents provides chemists with a powerful tool to fine-tune the

pharmacokinetic and pharmacodynamic properties of lead compounds. Its careful application,

grounded in a solid understanding of its reactivity and handling requirements, can accelerate

the development of novel therapeutics by enabling the efficient synthesis of complex and highly

functionalized molecules. This guide serves as a foundational resource for scientists looking to

leverage the unique potential of this versatile compound in their research and development

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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